molecular formula C12H13ClN2O2 B7476333 N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide

N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide

Numéro de catalogue B7476333
Poids moléculaire: 252.69 g/mol
Clé InChI: ZVZMWQPDLIOAFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is a small molecule drug that selectively targets the mutant form of EGFR, which is commonly found in NSCLC patients.

Mécanisme D'action

N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide works by selectively targeting the mutant form of EGFR, which is commonly found in NSCLC patients. It binds to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting the activity of mutant EGFR, N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide induces apoptosis (programmed cell death) in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the activity of mutant EGFR, leading to the downregulation of downstream signaling pathways that promote cell growth and survival. This results in the induction of apoptosis in cancer cells, leading to tumor regression. N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has also been found to have minimal effects on normal cells, reducing the risk of side effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has several advantages for lab experiments, including its high potency and specificity for mutant EGFR, its ability to induce apoptosis in cancer cells, and its minimal effects on normal cells. However, its limitations include its high cost, its limited availability, and the need for specialized equipment and expertise to handle the drug.

Orientations Futures

There are several future directions for the research and development of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide. These include the investigation of its efficacy in combination with other drugs, the identification of biomarkers that can predict response to the drug, and the development of new formulations that can improve its pharmacokinetic properties. Additionally, further studies are needed to explore the potential of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide in other types of cancer and to identify potential drug resistance mechanisms.

Méthodes De Synthèse

The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide involves several steps, including the preparation of the key intermediate compound, N-(2-chloro-6-methylphenyl)glycine, and the subsequent coupling reaction with (1R,2S)-2-amino-1-(4-methoxyphenyl)propane-1,3-diol. The final product is obtained through a series of purification and isolation steps.

Applications De Recherche Scientifique

N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has been extensively studied in preclinical and clinical trials, and has shown promising results in the treatment of NSCLC patients with EGFR mutations. It has been found to be highly effective in inhibiting the growth of cancer cells and improving the survival rates of patients.

Propriétés

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-10-5-2-1-4-9(10)12(17)14-8-11(16)15-6-3-7-15/h1-2,4-5H,3,6-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZMWQPDLIOAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.